molecular formula C20H15N5O3S B2664790 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide CAS No. 1904624-95-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide

货号: B2664790
CAS 编号: 1904624-95-8
分子量: 405.43
InChI 键: UITDWPCETVGIFW-QHHAFSJGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a sophisticated small molecule inhibitor designed to target and modulate specific protein kinase signaling pathways. Its structure incorporates a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its high affinity for the ATP-binding site of various kinases source . The molecule is engineered with a (E)-acrylamide group, a key chemical moiety that can enable irreversible covalent binding to cysteine residues near the target kinase's active site, leading to sustained pharmacological inhibition and making it a valuable tool for target validation and mechanistic studies source . This compound is of significant research value in oncology, particularly for investigating dysregulated kinase activity in cancer cell proliferation and survival. Researchers can utilize this acrylamide to probe the functional consequences of specific kinase inhibition, study downstream signaling cascades, and assess its effects on apoptosis and cell cycle arrest in vitro. The benzo[d][1,3]dioxol-5-yl (piperonyl) and thiophen-3-yl heterocyclic substituents are strategically incorporated to optimize interactions with hydrophobic regions and confer selectivity within the kinome, making it a critical compound for structure-activity relationship (SAR) studies and for developing next-generation targeted therapies source .

属性

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S/c26-20(6-2-13-1-4-16-17(9-13)28-12-27-16)21-10-19-23-22-18-5-3-15(24-25(18)19)14-7-8-29-11-14/h1-9,11H,10,12H2,(H,21,26)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITDWPCETVGIFW-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a triazolo-pyridazine unit. Its molecular formula is C20H19N5O3SC_{20}H_{19N_5O_3S}, with a molecular weight of 393.46 g/mol. The structural features contribute to its biological activity by interacting with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxicity against various cancer cell lines. In one study, compounds with benzo[d][1,3]dioxole exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and HCT116 cell lines, demonstrating potent anticancer effects compared to standard drugs like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Reference
Bis-benzo[d][1,3]dioxol-5-yl thioureaHepG22.38
DoxorubicinHepG27.46
Compound X (similar structure)MCF74.52

The mechanisms underlying the anticancer activity of this compound may involve several pathways:

  • EGFR Inhibition : Compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in tumor growth and survival.
  • Apoptosis Induction : Studies indicate that these compounds can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest in the G0/G1 phase, leading to reduced proliferation of cancer cells.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Case Study 1 : A study on thiourea derivatives incorporating benzo[d][1,3]dioxole revealed their ability to inhibit cell proliferation in various cancer types without affecting normal cells significantly .
  • Case Study 2 : Molecular docking studies have suggested that these compounds interact with key enzymes involved in cancer progression, including CDK2 (cyclin-dependent kinase 2), indicating potential as targeted therapies .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest analogues differ in heterocyclic substituents and linker modifications. Key examples include:

Compound Name Key Structural Differences Potential Impact on Activity Reference ID
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acrylamide Fluorophenyl substituent instead of thiophene; ethoxy linker instead of methylene Altered target selectivity due to fluorine’s electronegativity; improved solubility
(E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide Benzothiazole replaces triazolopyridazine; methyl group at position 6 Reduced kinase affinity but enhanced antioxidant activity due to benzothiazole’s redox properties
(Z)-3-[4-(dimethylamino)phenyl]-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide Dual acrylamide groups; dimethylaminophenyl and p-tolyl substituents Enhanced π-stacking but potential steric hindrance in binding pockets

Key Observations :

  • The thiophene group in the target compound may improve binding to sulfur-rich enzymatic pockets compared to fluorophenyl or benzothiazole analogues .

Cross-Reactivity :

  • Immunoassays for the target compound may show cross-reactivity with analogues containing the benzo[d][1,3]dioxole moiety, as antibodies often recognize shared epitopes .
Computational Similarity Analysis

Using molecular fingerprints (e.g., Morgan or MACCS keys), the target compound’s similarity to known bioactive molecules can be quantified:

  • Activity Cliffs: Minor substitutions (e.g., thiophene → fluorophenyl) may drastically alter potency, as seen in triazolopyridazine derivatives .

常见问题

Basic Research Question

  • 1^1H/13^{13}C NMR : Essential for confirming regiochemistry and stereochemistry. For example, the (E)-configuration of the acrylamide double bond is verified by a coupling constant J=15.2HzJ = 15.2 \, \text{Hz} between the α- and β-protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI MS m/z 356.20 [M+H]+^+ for a related acrylamide derivative) .
  • X-ray Crystallography : Resolves ambiguities in solid-state conformation, though limited data exists for this specific compound. Analogous triazolo-pyridazine structures have been resolved using this method .

How can researchers optimize the yield of the target compound when scaling up synthesis?

Advanced Research Question

  • Catalyst Screening : Use of Lewis acids (e.g., ytterbium triflate) in condensation steps improves reaction efficiency, as demonstrated in related acrylamide syntheses .
  • Purification Strategies : Replace column chromatography with recrystallization for scalable purification. For example, ultrasonic-assisted crystallization in ethanol achieves >95% purity for triazolo derivatives .
  • Reaction Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and minimize side reactions (e.g., hydrolysis of the acrylamide group) .

What strategies resolve contradictions in biological activity data across different studies?

Advanced Research Question

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times. Variability in IC50_{50} values often arises from differences in assay conditions .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
  • Control Experiments : Include reference compounds (e.g., cisplatin for cytotoxicity studies) to validate assay reproducibility .

How to establish structure-activity relationships (SAR) for analogs of this compound?

Advanced Research Question

  • Analog Synthesis : Modify the benzo[d][1,3]dioxole or thiophene substituents to assess their impact on bioactivity. For example, replacing thiophen-3-yl with pyridin-3-yl alters π-π stacking interactions .
  • Computational Modeling : Perform docking studies using software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs) .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., the triazolo N-atoms) using 3D-QSAR models .

What are the key stability considerations for this compound under various storage conditions?

Basic Research Question

  • Thermal Stability : Store at 2–8°C to prevent acrylamide decomposition. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .
  • Light Sensitivity : Protect from UV exposure, as the thiophene moiety is prone to photodegradation. Use amber vials for long-term storage .
  • Solubility : Prepare stock solutions in DMSO (stable for 6 months at -20°C) to avoid hydrolysis in aqueous buffers .

How to address discrepancies in NMR data between synthesized batches?

Advanced Research Question

  • Dynamic NMR Studies : Investigate rotational barriers of the acrylamide bond, which may cause signal splitting under varying temperatures .
  • Impurity Profiling : Use 19^{19}F NMR (if fluorinated analogs are synthesized) or 2D-COSY to detect trace byproducts from incomplete coupling reactions .
  • Crystallographic Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16) to confirm conformational homogeneity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。